1-(4-Methoxyphenyl)pyrazolidine-3,5-dione
Description
1-(4-Methoxyphenyl)pyrazolidine-3,5-dione is a pyrazolidine-3,5-dione derivative featuring a 4-methoxyphenyl substituent at the N1 position. Key physicochemical properties include a molecular formula of C₁₀H₁₀N₂O₃ (calculated molecular weight: 218.08 g/mol) and a high-resolution mass spectrometry (HRMS) m/z value of 387.1706 [M+H]⁺ . Its structure combines a rigid pyrazolidine-3,5-dione core with a methoxy group, which enhances solubility and modulates electronic properties for targeted biological interactions.
Properties
CAS No. |
591233-83-9 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C10H10N2O3/c1-15-8-4-2-7(3-5-8)12-10(14)6-9(13)11-12/h2-5H,6H2,1H3,(H,11,13) |
InChI Key |
RQAUUHUUQZQBBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)pyrazolidine-3,5-dione can be synthesized through various methods. One common approach involves the reaction of 4-methoxyphenylhydrazine with diethyl malonate, followed by cyclization . The reaction typically occurs in the presence of a base such as sodium ethoxide, under reflux conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Asymmetric Spirocyclization with 1,3-Enynes
Palladium-catalyzed [4+2] cycloaddition with 1,3-enynes produces spiro-pyrazolidine-3,5-diones. The reaction proceeds via PdH-mediated migratory insertion and carbopalladation (Fig. 1):
-
Catalyst : Pd/WingPhos (chiral phosphine ligand)
-
Solvent : CH₃CN
-
Yield : 55–94%
-
Enantioselectivity : Up to 95% ee
Notable Example :
| Substrate (1,3-Enyne) | Product (Spirocycle) | Yield (%) | ee (%) |
|-----------------------|----------------------|-----------|--------|
| 1a (terminal alkyne) | 3aa | 70 | 91 |
| 1m (internal alkyne) | 3ma | 94 | 95 |
Source: PMC9089348
1,3-Dipolar Cycloaddition with Azomethine Ylides
Reaction with azomethine ylides (generated from L-proline and isatins) yields dispiro[pyrazolidine-4,3'-pyrrolizine-2',3''-indoline] derivatives:
-
Conditions : Methanol, reflux
-
Regioselectivity : β-Carbon attack on α,β-unsaturated system
-
Yield : 70–93%
Key Data :
| Dipolarophile (Pyrazolidine Derivative) | Product | Yield (%) |
|-----------------------------------------|---------|-----------|
| (Z)-4-(4-Methoxybenzylidene)-1-phenyl | 5a | 83 |
| (Z)-4-(4-Chlorobenzylidene)-1-phenyl | 5c | 76 |
Source: PMC8476582
α-Arylation Reactions
Palladium-catalyzed coupling with aryl iodides introduces substituents at the α-position:
Five-Membered Ring Systems
-
Catalyst : Pd(t-Bu₃P)₂/XPhos
-
Base : Cs₂CO₃
-
Solvent : 1,4-Dioxane (reflux)
-
Reaction Time : ≤15 minutes
Substrate Scope :
Propragylation
Alkylation with propagyl bromide introduces propargyl groups:
-
Conditions : Dry THF, Cs₂CO₃, room temperature
-
Yield : 67%
Product : 1-(Prop-2-yn-1-yl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione [PMC9212206 ]
Condensation with Malonates
Reaction with diethyl malonate forms fused tetrazoloquinoxaline derivatives:
Oxidation
-
Reagent : KMnO₄ (acidic conditions)
-
Product : Cleavage of pyrazolidine ring to carboxylic acids [Evitachem]
Reduction
-
Reagent : LiAlH₄
-
Product : Partial reduction of carbonyl groups to alcohols [Evitachem]
Mechanistic Insights
-
Cycloadditions : Proceed through Pd-butadienyl intermediates (Fig. 7 in ), with axial-to-central chirality transfer in enantioselective cases.
-
α-Arylation : Steric hindrance limits ortho-substitution efficiency (ACS Omega ).
-
1,3-Dipolar Additions : Regioselectivity driven by electronic effects of the methoxyphenyl group (PMC8476582 ).
Scientific Research Applications
1-(4-Meth
Biological Activity
1-(4-Methoxyphenyl)pyrazolidine-3,5-dione, also known as a pyrazolidinedione derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C10H11N3O3
- Molecular Weight : 219.21 g/mol
- CAS Number : 591233-83-9
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Key Findings :
- In vitro studies demonstrated a reduction in levels of TNF-alpha and IL-6 upon treatment with the compound .
- The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines.
Case Study :
A study conducted on several human cancer cell lines (HeLa, MCF-7, A549) revealed that the compound exhibited cytotoxic effects with IC50 values ranging from 3.20 to 5.29 μM . The compound was found to induce apoptosis in cancer cells through activation of caspase pathways.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 3.20 ± 1.32 |
| MCF-7 | 4.19 ± 1.87 |
| A549 | 5.29 ± 1.34 |
Antimicrobial Activity
The antimicrobial efficacy of this pyrazolidinedione derivative has also been evaluated against various pathogens.
Research Findings :
- Studies indicate that the compound shows promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, suggesting its potential as a lead compound in antibiotic development .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The compound inhibits phosphotyrosine phosphatases (PTPs), which are involved in various cellular processes including insulin signaling pathways .
- Apoptosis Induction : It activates caspases leading to programmed cell death in cancer cells, providing a mechanism for its anticancer effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolidinediones. Variations in substituents on the phenyl ring significantly affect their potency and selectivity against different biological targets.
| Substituent | Biological Activity |
|---|---|
| Methoxy | Enhanced anti-inflammatory activity |
| Hydroxy | Increased anticancer potency |
| Halogen | Improved antimicrobial properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Derivatives and Their Activities
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound enhances solubility and may reduce toxicity compared to halogenated analogs (e.g., IVd, RS-6) .
- Anti-Cancer Activity: Quinoxaline derivatives (e.g., IVd) outperform the target compound in cytotoxicity, with IC₅₀ values <5 μM against HeLa, MCF-7, and A549 cell lines .
- Anti-Viral Activity : PP7, a pyrazolidine-3,5-dione derivative, shows potent inhibition of influenza polymerase (EC₅₀ = 1.4 μM), suggesting structural flexibility for antiviral applications .
Molecular Docking and Target Affinity
Table 3: Docking Scores and Binding Energies
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(4-Methoxyphenyl)pyrazolidine-3,5-dione?
The compound can be synthesized via condensation reactions. For example, refluxing equimolar amounts of 4-methoxyaniline with dihydrofuran-2,5-dione in acetic acid for 4 hours, followed by crystallization at room temperature, yields high-purity crystals. Single-crystal X-ray diffraction is recommended for structural confirmation, as demonstrated for related pyrazolidinediones .
Q. Which spectroscopic techniques are essential for structural characterization?
Key methods include:
- FT-IR : To identify carbonyl stretches (e.g., 1682–1685 cm⁻¹ for pyrazolidinedione rings) .
- NMR : H and C NMR to resolve aromatic protons, methoxy groups, and ring substituents (e.g., δ 3.75 ppm for -OCH in related compounds) .
- X-ray crystallography : Provides unambiguous bond lengths and angles, as shown in studies of analogous structures .
Q. How can purity and yield be optimized during synthesis?
- Use column chromatography (silica gel with petroleum ether/ethyl acetate eluent) for purification .
- Monitor reaction progress via thin-layer chromatography (TLC) and adjust reflux times (e.g., 5–8 hours for pyrazoline derivatives) to maximize yields .
Advanced Research Questions
Q. How can conflicting spectroscopic data in pyrazolidinedione derivatives be resolved?
- Cross-validate using multiple techniques. For instance, discrepancies in NMR assignments (e.g., overlapping proton signals) can be clarified via 2D NMR (COSY, HSQC) or computational modeling (DFT calculations).
- Reference crystallographic data (e.g., mean C–C bond lengths of 0.002 Å and R factor <0.05) to confirm geometric parameters .
Q. What experimental design considerations are critical for studying substituent effects on reactivity?
- Compare electron-donating (e.g., -OCH) and electron-withdrawing (e.g., -NO, -Cl) groups on the phenyl ring. For example, nitro-substituted derivatives exhibit altered reaction kinetics in cycloaddition reactions due to increased electrophilicity .
- Use Hammett plots to correlate substituent σ values with reaction rates or equilibrium constants.
Q. What mechanistic insights explain the formation of spirocyclic byproducts in pyrazolidinedione syntheses?
- Spirocyclic compounds (e.g., spiropyrazole-oxiranes) may form via nucleophilic epoxidation of benzylidene intermediates using oxidizing agents like MMPP (magnesium monoperoxyphthalate). Control reaction conditions (e.g., solvent polarity, temperature) to minimize undesired pathways .
Q. How do computational methods enhance understanding of pyrazolidinedione reactivity?
- Perform DFT calculations to map transition states for ring-opening or cyclization reactions.
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic attacks .
Methodological Guidance
- Handling Data Contradictions : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity) to isolate variables. For example, inconsistent melting points may arise from polymorphic forms, necessitating differential scanning calorimetry (DSC) analysis .
- Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires optimizing solvent volumes (e.g., THF vs. ethanol) and catalyst loadings to maintain yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
